N-(6-Nitropyridin-2-yl)nitramide
Description
N-(6-Nitropyridin-2-yl)nitramide is a nitramide derivative featuring a pyridine ring substituted with a nitro group at the 6-position and a nitramide (-NH-NO₂) functional group at the 2-position. Nitramides are known for their applications in energetic materials, agrochemicals, and pharmaceuticals due to their reactive nitro and amine groups . The nitro group's position on the pyridine ring significantly influences electronic effects, solubility, and stability, making this compound distinct from its isomers and analogues.
Properties
CAS No. |
62031-17-8 |
|---|---|
Molecular Formula |
C5H4N4O4 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
N-(6-nitropyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H4N4O4/c10-8(11)5-3-1-2-4(6-5)7-9(12)13/h1-3H,(H,6,7) |
InChI Key |
ITRGRJQBUUOWFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])N[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitropyridin-2-yl)nitramide typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield the desired nitropyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety measures to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions
N-(6-Nitropyridin-2-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Structural Insights
- Nitro Position : The 6-nitro group in the target compound likely induces stronger electron-withdrawing effects compared to 3-nitro isomers, altering reactivity in nucleophilic substitutions and redox reactions .
- Heterocyclic Backbone : Pyridine-based nitramides (e.g., N-(3-Nitropyridin-2-yl)nitramide) exhibit higher thermal stability than phenyl analogues like tetryl (2,4,6-trinitrophenylmethylnitramine) but may have lower crystal density, reducing detonation velocity .
- Biological Activity : Chloropyridyl and benzimidazole derivatives (e.g., imidacloprid, N-(1H-benzimidazol-2-yl)nitramide) leverage heterocyclic cores for target-specific interactions, such as binding to insect nicotinic acetylcholine receptors or inhibiting topoisomerases .
Physicochemical and Energetic Properties
Table 2: Energetic Properties Comparison
| Compound | Detonation Velocity (m/s) | Thermal Decomposition Temp. (°C) | Oxygen Balance (%) | Sensitivity (Impact, J) |
|---|---|---|---|---|
| N-(3-Nitropyridin-2-yl)nitramide | ~7,200 | 180–200 | -15.2 | >5 |
| Tetryl | 7,850 | 130–140 | +4.8 | 3–4 |
| N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide | ~6,900 | 210–230 | -20.1 | >7 |
- Thermal Stability : Pyridine nitramides decompose at higher temperatures (~200°C) than phenyl analogues like tetryl (~130°C), making them safer for controlled applications .
- Sensitivity : Nitropyridines are less impact-sensitive due to stabilized molecular symmetry, reducing accidental detonation risks .
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